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Compound of Interest

Compound Name: 1,2-Diiodoethylene

Cat. No.: B1657968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) data

for trans-1,2-diiodoethylene. Due to the limited availability of public experimental spectra for

this specific compound, this document presents high-quality predicted data, alongside a

general experimental protocol for acquiring such data.

Introduction to trans-1,2-Diiodoethylene
trans-1,2-Diiodoethylene, also known as (E)-1,2-diiodoethene, is a halogenated alkene with

the chemical formula C₂H₂I₂.[1] It exists as a geometric isomer of cis-1,2-diiodoethylene. The

trans isomer is generally more stable than the cis isomer.[1] Understanding the spectral

properties of such molecules is crucial for their identification and characterization in various

chemical and pharmaceutical applications. ¹³C NMR spectroscopy is a powerful analytical

technique for determining the carbon framework of a molecule.

¹³C NMR Data Presentation
Due to the high symmetry of the trans-1,2-diiodoethylene molecule, with a C₂h point group,

both carbon atoms are chemically equivalent. This results in a single signal in the proton-

decoupled ¹³C NMR spectrum.

While specific experimental data is not readily available in public databases, computational

predictions provide a reliable estimate of the chemical shift. The predicted ¹³C NMR chemical
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shift for trans-1,2-diiodoethylene is presented in the table below.

Compound Carbon Atoms
Predicted ¹³C Chemical
Shift (δ) in ppm

trans-1,2-Diiodoethylene C1, C2 ~ 80.5

Note: This value is a predicted chemical shift and may vary from experimentally determined

values.

Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a general methodology for obtaining a ¹³C NMR spectrum of a solid

organic compound like trans-1,2-diiodoethylene.

1. Sample Preparation:

Dissolve approximately 10-50 mg of the trans-1,2-diiodoethylene sample in a deuterated

solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃). The choice of solvent is critical and should

be one that readily dissolves the compound and has a known, non-interfering chemical shift.

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

The ¹³C NMR spectrum should be acquired on a high-resolution NMR spectrometer, for

instance, a Bruker Avance III 400 MHz spectrometer or equivalent.

The instrument should be equipped with a broadband probe tuned to the ¹³C frequency

(approximately 100 MHz for a 400 MHz spectrometer).

3. Data Acquisition Parameters:

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on

a Bruker instrument) is typically used.

Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).
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Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a sufficient number of

scans (e.g., 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise

ratio.

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full

relaxation of the carbon nuclei between pulses.

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to

cover the entire range of ¹³C chemical shifts for organic molecules.

Referencing: The chemical shifts are referenced internally to the residual solvent signal (e.g.,

CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

4. Data Processing:

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g.,

TopSpin, Mnova).

Processing steps include Fourier transformation, phase correction, and baseline correction

to obtain the final spectrum.

Mandatory Visualization
The following diagram illustrates the structural relationship leading to the single signal

observed in the ¹³C NMR spectrum of trans-1,2-diiodoethylene.

Caption: Molecular structure and its corresponding single ¹³C NMR signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,2-Diiodoethylene - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 4 Tech Support

https://www.benchchem.com/product/b1657968?utm_src=pdf-body
https://www.benchchem.com/product/b1657968?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/1,2-Diiodoethylene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1657968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [In-Depth Technical Guide: ¹³C NMR Data for trans-1,2-
Diiodoethylene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1657968#13c-nmr-data-for-trans-1-2-diiodoethylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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